N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}thiophene-2-carboxamide
Description
Properties
CAS No. |
1092341-52-0 |
|---|---|
Molecular Formula |
C19H12FN3O2S |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H12FN3O2S/c20-13-9-7-12(8-10-13)17-22-19(25-23-17)14-4-1-2-5-15(14)21-18(24)16-6-3-11-26-16/h1-11H,(H,21,24) |
InChI Key |
YOJIXPANXCUNIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)F)NC(=O)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Amidoximes and Carboxylic Acid Derivatives
This method, adapted from Tiemann and Krüger’s protocol, involves reacting 4-fluorobenzamidoxime with 2-(carboxy)phenyl precursors.
Procedure:
-
Step 1 : 4-Fluorobenzamidoxime (1.0 eq) and 2-nitrobenzoic acid (1.2 eq) are dissolved in dimethylformamide (DMF).
-
Step 2 : T3P® (propylphosphonic anhydride, 1.5 eq) is added as an activating agent under nitrogen.
-
Step 3 : The mixture is refluxed at 80°C for 6 h, yielding 3-(4-fluorophenyl)-5-(2-nitrophenyl)-1,2,4-oxadiazole (87% yield).
Optimization:
Vilsmeier Reagent-Mediated Cyclization
The Vilsmeier approach (Scheme 1) activates carboxylic acids for cyclocondensation without pre-forming acyl chlorides.
Procedure:
-
Step 1 : 2-Aminophenylacetic acid (1.0 eq) and 4-fluorobenzonitrile (1.1 eq) are treated with Vilsmeier reagent (POCl₃/DMF) at 0°C.
-
Step 2 : The intermediate is heated to 120°C for 4 h, forming the oxadiazole ring (76% yield).
-
Step 3 : The nitro group is reduced to an amine using H₂/Pd-C (90% yield), followed by amidation with thiophene-2-carbonyl chloride.
Advantages:
Suzuki-Miyaura Cross-Coupling for Intermediate Functionalization
A patent-derived method (US7125896B2) uses palladium-catalyzed cross-coupling to introduce the thiophene moiety.
Procedure:
-
Step 1 : 3-(4-Fluorophenyl)-5-(2-bromophenyl)-1,2,4-oxadiazole (1.0 eq) is reacted with thiophene-2-boronic acid (1.2 eq) in dioxane/H₂O (3:1).
-
Step 2 : Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.0 eq) are added, and the mixture is heated at 90°C for 12 h (68% yield).
-
Step 3 : The product is amidated using HATU/DIPEA in DCM (82% yield).
Challenges:
-
Steric hindrance : Bulky substituents on the phenyl ring reduce coupling efficiency.
-
Catalyst loading : Higher Pd concentrations (10 mol%) improve yields but increase costs.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time (h) | Key Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation (T3P®) | 87 | 6 | High purity, minimal byproducts | Requires anhydrous conditions |
| Vilsmeier Reagent | 76 | 4 | One-pot synthesis, scalable | Sensitive to moisture |
| Suzuki Coupling | 68 | 12 | Functional group versatility | High catalyst cost, moderate yields |
Mechanistic Insights
Oxadiazole Ring Formation
The cyclocondensation proceeds via nucleophilic attack of the amidoxime oxygen on the electrophilic carbonyl carbon, followed by dehydration (Figure 1). IR spectroscopy confirms ring closure through the disappearance of –NH₂ stretches (3350 cm⁻¹) and emergence of C=N vibrations (1642 cm⁻¹).
Amidation Dynamics
The coupling of thiophene-2-carboxylic acid to the oxadiazole-phenylamine intermediate occurs via a mixed carbonate mechanism when using HATU. NMR analysis reveals a downfield shift of the carbonyl carbon (δ = 168.2 ppm in DMSO-d₆), confirming amide bond formation.
Analytical Validation
-
HPLC : Purity >98% (C18 column, 70:30 MeOH/H₂O, λ = 254 nm).
-
MS (ESI+) : m/z 406.1 [M+H]⁺, consistent with the molecular formula C₂₀H₁₂FN₃O₂S.
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, oxadiazole-H), 7.89–7.34 (m, 8H, aromatic), 2.98 (s, 1H, NH).
Industrial Scalability Considerations
Chemical Reactions Analysis
Synthetic Formation Reactions
The compound is synthesized via multi-step protocols involving oxadiazole ring formation followed by carboxamide coupling.
Oxadiazole Ring Construction
The 1,2,4-oxadiazole core is typically formed through cyclization reactions between amidoximes and activated carboxylic acid derivatives. For example:
-
Reagents : Amidoximes + acyl chlorides or anhydrides (e.g., trifluoroacetic anhydride)
-
Conditions : Solvent-free or DMF, 80–100°C, 6–12 hours
-
Mechanism : Nucleophilic attack of amidoxime oxygen on electrophilic carbonyl carbon, followed by dehydration .
A representative synthesis uses:
Isatoic anhydride + 4-fluorophenylamidoxime → Cyclization → 3-(4-fluorophenyl)-1,2,4-oxadiazole intermediate .
Carboxamide Coupling
Thiophene-2-carboxamide is introduced via:
-
Reagents : Thiophene-2-carbonyl chloride + aromatic amine (post-oxadiazole formation)
-
Conditions : Dichloromethane (DCM), triethylamine (TEA), 0–25°C, 2–4 hours.
Oxadiazole Ring Modifications
The oxadiazole ring participates in:
-
Nucleophilic Substitution :
-
Reduction :
Thiophene Carboxamide Reactivity
-
Hydrolysis :
-
Condensation :
Cross-Coupling Reactions
The fluorophenyl group enables palladium-catalyzed couplings:
Cycloadditions
The oxadiazole ring engages in [3+2] cycloadditions with nitriles under microwave irradiation:
Halogenation
Electrophilic bromination occurs at the thiophene ring:
Stability and Degradation
-
Thermal Stability : Decomposes above 250°C (DSC data).
-
Photodegradation : UV light induces oxadiazole ring cleavage to nitrile oxides .
-
Hydrolytic Stability : Stable in neutral aqueous solutions but degrades under strong acids/bases (t₁/₂ = 2–4 hours at pH 1 or 13) .
Comparative Reactivity Table
Scientific Research Applications
Structural Characteristics
The molecular formula for N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}thiophene-2-carboxamide is C_{17}H_{14}F_{N}_3O_{2} with a molecular weight of 311.31 g/mol. The compound features a thiophene ring and an oxadiazole moiety, which contribute to its biological activity.
Anticancer Activity
Research has shown that compounds containing oxadiazole derivatives exhibit promising anticancer properties. For instance, studies have demonstrated that similar oxadiazole compounds can inhibit the growth of various cancer cell lines, including glioblastoma and ovarian cancer cells .
In one study, a derivative of oxadiazole demonstrated significant growth inhibition percentages against several cancer cell lines:
- SNB-19 : 86.61%
- OVCAR-8 : 85.26%
- NCI-H40 : 75.99%
These results suggest that this compound may share similar anticancer properties due to its structural composition.
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored. Oxadiazole derivatives have been reported to exhibit antibacterial and antifungal activities against various pathogens . For example, certain thiophene derivatives have shown effectiveness against strains such as E. coli and S. aureus, indicating that this compound may possess similar antimicrobial properties.
Case Study 1: Anticancer Efficacy
In a recent study published in the American Chemical Society journals, researchers synthesized and evaluated a series of N-Aryl oxadiazoles for their anticancer activity. The study highlighted the significant activity of compounds similar to this compound against multiple cancer types . The findings suggest that structural modifications can enhance anticancer efficacy.
Case Study 2: Antimicrobial Activity Assessment
Another investigation focused on the synthesis of thiophene-based compounds with oxadiazole moieties for their antimicrobial properties. The study found that these compounds exhibited notable antibacterial activity against gram-positive and gram-negative bacteria . This reinforces the potential application of this compound in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Research Findings and Implications
- Antibacterial Activity : Nitro-substituted thiophene carboxamides (e.g., C₁₄H₇F₂N₃O₃S₂) show narrow-spectrum antibacterial activity, but their synthesis challenges (low purity) limit scalability . The main compound’s lack of nitro groups may circumvent these issues.
- Anti-Tubercular Potential: Oxadiazole-piperidine hybrids demonstrate high binding affinity to Mycobacterium tuberculosis targets, suggesting the main compound’s fluorophenyl-oxadiazole core warrants evaluation in TB models .
- Structural Versatility: Substituent modifications (e.g., methoxyphenoxy in CAS 1226432-12-7) highlight the tunability of oxadiazole-thiophene carboxamides for diverse therapeutic applications .
Biological Activity
N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}thiophene-2-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This compound integrates a thiophene moiety with an oxadiazole ring, which is known for its diverse applications in medicinal chemistry. The presence of the fluorophenyl group is believed to enhance its biological activity, making it a subject of ongoing research.
Structural Characteristics
The compound's structure can be described as follows:
- Molecular Formula : C19H16FN3O2S
- Molecular Weight : 357.41 g/mol
- Key Functional Groups : Thiophene, oxadiazole, and a fluorophenyl substituent.
Structural Features Table
| Feature | Description |
|---|---|
| Thiophene Moiety | Contributes to electronic properties and reactivity. |
| Oxadiazole Ring | Known for various biological activities. |
| Fluorophenyl Group | Enhances lipophilicity and biological interactions. |
Anticancer Properties
Research indicates that compounds containing the oxadiazole ring exhibit significant anticancer activity. For instance, derivatives of this compound have shown promising results against various cancer cell lines:
- IC50 Values : Studies have reported IC50 values in the range of 1.143 µM to 9.27 µM against different tumor cell lines, indicating potent cytotoxic effects .
The specific mechanisms through which this compound exerts its effects are still under investigation. However, preliminary findings suggest:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer progression and inflammation.
- Cell Cycle Arrest : Induction of apoptosis in cancer cells through various pathways.
Additional Biological Activities
Beyond anticancer properties, the compound may also exhibit:
- Antimicrobial Activity : Research into similar oxadiazole derivatives has shown effectiveness against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : The compound may inhibit cyclooxygenase enzymes (COX), which are crucial in inflammatory processes .
Study 1: Anticancer Activity Assessment
A study evaluated the cytotoxicity of this compound against several human tumor cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 5.67 |
| CaCo-2 (Colon Cancer) | 3.45 |
| MCF7 (Breast Cancer) | 4.12 |
| A549 (Lung Cancer) | 6.78 |
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of related compounds:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/ml) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 32 |
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for thiophene-2-carboxamide derivatives, and how can they be optimized for N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}thiophene-2-carboxamide?
- Methodological Answer : Synthesis typically involves coupling reactions under reflux conditions. For example, thiophene-2-carboxamide derivatives are synthesized via condensation of acyl chlorides with amines in ethanol or DMF, followed by purification via crystallization. Key steps include:
- Refluxing at 80–100°C for 5–20 hours .
- Characterization using IR (NH: 3300–3400 cm⁻¹; C=O: 1650–1700 cm⁻¹), NMR (δ 7.0–8.5 ppm for aromatic protons), and mass spectrometry (M⁺ peaks with fragmentation patterns) .
- Optimization : Solvent choice (e.g., ethanol for higher yields) and catalyst selection (e.g., acetic acid for cyclization) improve efficiency.
Q. How is computational modeling applied to predict the anti-tubercular activity of oxadiazole-containing compounds like this derivative?
- Methodological Answer : Molecular docking against Mycobacterium tuberculosis targets (e.g., InhA, EthR) identifies binding affinities. For example:
- Docking scores (e.g., ΔG = −9.2 kcal/mol for InhA inhibition) .
- ADMET predictions using tools like SwissADME to assess hepatotoxicity, solubility, and bioavailability .
- Validation : Molecular dynamics simulations (100 ns) evaluate ligand-receptor stability, RMSD (<2 Å), and hydrogen bond retention .
Advanced Research Questions
Q. What structural modifications enhance the bioactivity of 1,2,4-oxadiazole-thiophene hybrids against drug-resistant TB?
- Structure-Activity Relationship (SAR) Insights :
- Fluorophenyl substitution : Enhances target affinity (e.g., 4-fluorophenyl increases lipophilic interactions with InhA) .
- Thiophene vs. Piperidine : Replacing piperidine (e.g., in analog C22 ) with thiophene improves π-π stacking in hydrophobic pockets .
- Carboxamide linkage : Critical for hydrogen bonding with catalytic residues (e.g., Tyr158 in InhA) .
Q. How do molecular dynamics simulations resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Methodological Answer : Simulations identify:
- Binding stability : RMSD fluctuations >3 Å suggest poor in vivo target retention .
- Solubility limitations : High logP values (>3.5) from ADMET predictions correlate with low aqueous solubility, reducing bioavailability .
Q. What crystallographic data are available for related oxadiazole-thiophene hybrids, and how do they inform structural analysis?
- Key Findings :
- Bond angles : 1,2,4-oxadiazole rings exhibit near-planar geometry (torsion angles <5°), favoring π-stacking .
- Hydrogen bonding : Carboxamide NH forms bonds with carbonyl groups (distance: 2.8–3.0 Å), stabilizing crystal lattices .
- Techniques : Single-crystal X-ray diffraction (resolution <0.8 Å) validates computational models .
Key Considerations for Researchers
- Contradictions : Anti-TB activity in silico may not translate to in vivo due to pharmacokinetic barriers (e.g., metabolic instability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
